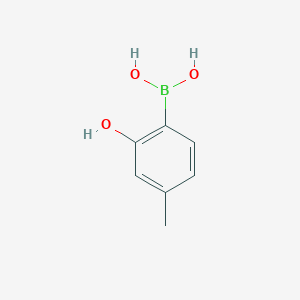

(2-Hydroxy-4-methylphenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-hydroxy-4-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BO3/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4,9-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHCQENHEMNQVSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50595153 | |

| Record name | (2-Hydroxy-4-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259209-25-1 | |

| Record name | B-(2-Hydroxy-4-methylphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=259209-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Hydroxy-4-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-HYDROXY-4-METHYLPHENYL)BORONIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of (2-Hydroxy-4-methylphenyl)boronic acid from 2-bromo-5-methylphenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a synthetic route to produce (2-Hydroxy-4-methylphenyl)boronic acid, a valuable building block in medicinal chemistry and organic synthesis, starting from 2-bromo-5-methylphenol. The synthesis involves a three-step process: protection of the phenolic hydroxyl group, subsequent Miyaura borylation to introduce the boronic acid moiety, and finally, deprotection to yield the target compound. This guide details the experimental protocols, presents key data in a structured format, and includes diagrams to illustrate the reaction pathway and workflow.

Overview of the Synthetic Strategy

The synthesis of this compound from 2-bromo-5-methylphenol requires careful consideration of the reactive phenolic hydroxyl group. Direct borylation of the unprotected phenol is often challenging due to potential interference with the catalytic cycle and undesired side reactions. Therefore, a protection-borylation-deprotection strategy is employed. A suitable protecting group for the phenol is one that is stable to the conditions of the borylation reaction and can be removed selectively without affecting the boronic acid group. The tert-Butyldimethylsilyl (TBDMS) group is a common choice for this purpose due to its ease of introduction, stability, and straightforward removal under acidic conditions.

The core transformation is the Miyaura borylation reaction, a palladium-catalyzed cross-coupling of an aryl halide with a diboron reagent to form a boronic ester.[1] This reaction is known for its mild conditions and good functional group tolerance. The resulting boronic ester can then be deprotected to afford the final product.

Reaction Pathway

The overall synthetic pathway can be visualized as follows:

Caption: Overall synthetic strategy from 2-bromo-5-methylphenol to this compound.

Experimental Protocols

Step 1: Protection of 2-bromo-5-methylphenol

This step involves the protection of the hydroxyl group of the starting material with a tert-Butyldimethylsilyl (TBDMS) group.

Materials:

-

2-bromo-5-methylphenol

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Separatory funnel

Procedure:

-

In a clean, dry round-bottom flask, dissolve 2-bromo-5-methylphenol (1.0 eq) in anhydrous dichloromethane.

-

Add imidazole (1.2 eq) to the solution and stir until it dissolves.

-

Add tert-Butyldimethylsilyl chloride (1.1 eq) portion-wise to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude TBDMS-protected 2-bromo-5-methylphenol. The crude product can often be used in the next step without further purification.

Step 2: Miyaura Borylation of TBDMS-protected 2-bromo-5-methylphenol

This step introduces the boronic ester group via a palladium-catalyzed cross-coupling reaction.[1]

Materials:

-

TBDMS-protected 2-bromo-5-methylphenol (from Step 1)

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

1,4-Dioxane, anhydrous

-

Nitrogen or Argon gas supply

-

Reflux condenser

-

Heating mantle or oil bath

-

Celite®

Procedure:

-

To a dry Schlenk flask, add TBDMS-protected 2-bromo-5-methylphenol (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and Pd(dppf)Cl₂ (0.03 eq).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add anhydrous 1,4-dioxane via syringe.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours under the inert atmosphere. Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.

-

Wash the Celite® pad with additional ethyl acetate.

-

Combine the organic filtrates and concentrate under reduced pressure to obtain the crude TBDMS-protected this compound pinacol ester.

Step 3: Deprotection to this compound

The final step is the removal of the TBDMS protecting group to yield the desired product.

Materials:

-

Crude TBDMS-protected boronic ester (from Step 2)

-

Tetrahydrofuran (THF)

-

Hydrochloric acid (1M HCl)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve the crude TBDMS-protected boronic ester in a mixture of THF and 1M HCl.

-

Stir the mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC.

-

Once the reaction is complete, neutralize the mixture by carefully adding saturated aqueous sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by recrystallization or column chromatography. Purification of boronic acids can sometimes be challenging; methods such as recrystallization from a suitable solvent system (e.g., water/ethanol) or careful column chromatography on silica gel may be employed.[2][3] Another approach involves forming a salt with a base, extracting impurities, and then re-acidifying to obtain the pure boronic acid.[4]

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

| Compound Name | Starting Material: 2-bromo-5-methylphenol | Product: this compound |

| CAS Number | 14847-51-9 | 259209-25-1 |

| Molecular Formula | C₇H₇BrO | C₇H₉BO₃ |

| Molecular Weight | 187.03 g/mol | 151.96 g/mol |

| Appearance | Oil or low-melting solid | Solid |

| Boiling Point | Not readily available | Not readily available |

| Melting Point | Not readily available | Not readily available |

Note: Physical properties can vary based on purity.

Table 2: Typical Reaction Parameters

| Step | Key Reagents | Solvent | Temperature | Duration | Typical Yield |

| 1. Protection | TBDMSCl, Imidazole | DCM | Room Temp. | 2-4 h | >95% (crude) |

| 2. Borylation | B₂pin₂, Pd(dppf)Cl₂, KOAc | 1,4-Dioxane | 80-90 °C | 12-24 h | 70-90% |

| 3. Deprotection | 1M HCl | THF | Room Temp. | 1-2 h | >90% |

| Overall Yield | 60-80% |

Yields are estimates based on similar transformations and may vary depending on reaction scale and optimization.

Experimental Workflow Diagram

Caption: Detailed experimental workflow for the synthesis of this compound.

Concluding Remarks

The described three-step synthesis provides a reliable method for the preparation of this compound from the readily available starting material, 2-bromo-5-methylphenol. The use of a TBDMS protecting group allows for a clean and efficient Miyaura borylation. The final product is a versatile reagent for further synthetic transformations, particularly in the construction of biaryl structures through Suzuki-Miyaura cross-coupling reactions, which are of significant interest in the development of pharmaceuticals and functional materials.[5][6] Researchers should note that while this guide provides a robust protocol, optimization of reaction conditions may be necessary depending on the scale and desired purity of the final product.

References

- 1. Miyaura Borylation Reaction [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. nbinno.com [nbinno.com]

Physical and chemical properties of (2-Hydroxy-4-methylphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of (2-Hydroxy-4-methylphenyl)boronic acid, a versatile organoboron compound with significant potential in synthetic chemistry and drug discovery. This document details its characteristics, synthesis, and reactivity, offering valuable insights for researchers and professionals in related fields.

Physicochemical Properties

This compound is a white to off-white solid at room temperature.[1] Its fundamental properties are summarized in the table below, combining predicted and available experimental data.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₉BO₃ | [2] |

| Molecular Weight | 151.96 g/mol | [2] |

| Appearance | White to off-white solid | [1] |

| Melting Point | No experimental data available. Predicted values for similar compounds vary. | |

| Boiling Point (Predicted) | 331.3 ± 52.0 °C | [1] |

| Density (Predicted) | 1.26 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | 8.92 ± 0.58 | [1] |

| Solubility | Soluble in polar organic solvents such as methanol, ethanol, DMSO, and THF. | General knowledge based on similar compounds |

| Storage | Store at -20°C for long-term stability.[2] | [2] |

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of this compound. Below is a summary of expected spectral features.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methyl group, and the hydroxyl protons. The chemical shifts (δ) are influenced by the electronic environment of each proton.

-

Aromatic Protons (Ar-H): Signals are expected in the range of δ 6.5-8.0 ppm. The substitution pattern will lead to a specific splitting pattern (e.g., doublets, doublet of doublets).

-

Methyl Protons (-CH₃): A singlet is expected around δ 2.0-2.5 ppm.

-

Hydroxyl Protons (-OH and -B(OH)₂): These protons will appear as broad singlets and their chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.

-

Aromatic Carbons: Peaks are expected in the aromatic region (δ 110-160 ppm). The carbon attached to the boron atom may show a broader signal due to quadrupolar relaxation.

-

Methyl Carbon (-CH₃): A signal is expected in the aliphatic region, typically around δ 20-25 ppm.

FT-IR Spectroscopy

Infrared spectroscopy can identify the presence of key functional groups.

-

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl groups.

-

C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

-

B-O Stretching: A strong band is typically observed in the 1300-1400 cm⁻¹ region.

-

Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region are indicative of the benzene ring.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M⁺) would be expected at m/z 152. Common fragmentation patterns for boronic acids involve the loss of water and other small neutral molecules.

Synthesis and Reactivity

Synthesis

A common route for the synthesis of hydroxyphenylboronic acids involves the reaction of a protected bromophenol with an organolithium reagent followed by quenching with a trialkyl borate. The protecting group is then removed to yield the desired product. A detailed experimental protocol for a similar compound is available and can be adapted for the synthesis of this compound.[3]

A potential synthetic workflow for this compound.

Experimental Protocol (Adapted):

-

Protection: To a solution of 2-bromo-5-methylphenol in an appropriate solvent (e.g., dichloromethane), add a suitable protecting group reagent (e.g., tert-butyldimethylsilyl chloride) and a base (e.g., imidazole). Stir the reaction at room temperature until completion.

-

Lithiation and Borylation: Dissolve the protected bromophenol in anhydrous THF and cool to -78 °C under an inert atmosphere. Add n-butyllithium dropwise and stir for a period of time. Then, add a trialkyl borate (e.g., trimethyl borate) and allow the reaction to warm to room temperature.

-

Deprotection and Workup: Quench the reaction with an acidic aqueous solution. Extract the product with an organic solvent. The protecting group can be removed under appropriate acidic or basic conditions to yield the final product, which can be purified by crystallization or chromatography.

Reactivity

This compound is a valuable coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide, providing a powerful tool for the synthesis of complex organic molecules.[4][5][6][7]

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol (General):

-

To a reaction vessel under an inert atmosphere, add the aryl halide, this compound (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃).

-

Add a suitable solvent or solvent mixture (e.g., toluene/water, dioxane/water).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction, perform an aqueous workup, and purify the product by column chromatography or crystallization.

Boronic acids are known to be potent reversible inhibitors of serine proteases. The boron atom acts as an electrophile and forms a covalent adduct with the catalytic serine residue in the active site of the enzyme. This interaction mimics the transition state of peptide bond hydrolysis, leading to potent inhibition.[8][9][10]

Mechanism of serine protease inhibition by a boronic acid.

Experimental Protocol (General for Inhibition Assay):

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a microplate, add the serine protease and a specific fluorogenic or chromogenic substrate in a suitable buffer.

-

Add varying concentrations of the boronic acid inhibitor to the wells.

-

Monitor the enzyme activity by measuring the change in fluorescence or absorbance over time using a plate reader.

-

Calculate the IC₅₀ value, which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Applications in Drug Discovery and Development

The unique chemical properties of this compound make it an attractive scaffold in drug discovery. Its ability to participate in Suzuki-Miyaura coupling allows for the synthesis of diverse libraries of compounds for screening against various biological targets.[7][11] Furthermore, the boronic acid moiety itself can act as a pharmacophore, targeting enzymes such as serine proteases, which are implicated in a wide range of diseases including inflammation, cancer, and infectious diseases.[8][12][13] The hydroxy and methyl substituents on the phenyl ring can be further modified to optimize potency, selectivity, and pharmacokinetic properties of potential drug candidates.

Safety and Handling

This compound is harmful if swallowed and causes skin and serious eye irritation.[1] It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All experiments should be conducted in a properly equipped laboratory by trained personnel, following all relevant safety protocols.

References

- 1. mdpi.com [mdpi.com]

- 2. Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry | MDPI [mdpi.com]

- 3. CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents [patents.google.com]

- 4. Yoneda Labs [yonedalabs.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular recognition with boronic acids-applications in chemical biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000691) [hmdb.ca]

- 10. Inhibition of Serine Proteases by Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 12. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Technical Guide: (2-Hydroxy-4-methylphenyl)boronic acid (CAS 259209-25-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the spectral data and potential biological activities of (2-Hydroxy-4-methylphenyl)boronic acid, CAS number 259209-25-1. This document is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields.

Chemical Identity

-

Chemical Name: this compound

-

CAS Number: 259209-25-1

-

Molecular Formula: C₇H₉BO₃

-

Molecular Weight: 151.96 g/mol

-

Chemical Structure:

C---C / \ / C---C---C | | | H C H | CH₃

Spectral Data

This section details the available spectral data for this compound. Where specific data for the target compound is not publicly available, data for closely related analogs is provided for reference and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data (Reference Compound: (4-Hydroxy-2-methylphenyl)boronic acid))

Note: The following data is for a structural isomer and is expected to show similar but distinct chemical shifts.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.28 | s | 1H | Ar-OH |

| 7.70 | d, J=9 Hz | 1H | Ar-H |

| 6.56-6.52 | m | 2H | Ar-H |

| 2.55 | s | 3H | Ar-CH₃ |

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~160 | C-OH |

| ~140 | C-B |

| ~130-135 | Aromatic CH |

| ~115-120 | Aromatic CH |

| ~20 | -CH₃ |

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of this compound.

| Ionization Method | m/z | Interpretation |

| ESI (-) | 151 | [M-H]⁻ |

Infrared (IR) Spectroscopy

A detailed peak list for this compound is not publicly available. The table below summarizes the expected characteristic absorption bands based on the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Strong, Broad | O-H Stretch (Phenolic and Boronic Acid) |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2950-2850 | Medium | Aliphatic C-H Stretch (-CH₃) |

| 1610-1580 | Medium-Strong | Aromatic C=C Stretch |

| 1400-1300 | Strong | B-O Stretch |

| 1250-1150 | Strong | C-O Stretch (Phenolic) |

Experimental Protocols

The following are general experimental protocols for obtaining the spectral data presented above. These methods are broadly applicable to phenylboronic acid derivatives.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

Instrumentation: A standard NMR spectrometer with a field strength of 300 MHz or higher.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).

-

ESI-MS Protocol:

-

Ionization Mode: Negative ion mode is often effective for boronic acids.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion or coupled with liquid chromatography.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or other suitable mass analyzer.

-

Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.

-

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

FTIR Acquisition:

-

Mode: Transmission.

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of a blank KBr pellet should be acquired and subtracted from the sample spectrum.

-

Potential Biological Activity and Signaling Pathways

Boronic acids are a class of compounds with diverse biological activities. Hydroxyphenylboronic acids, in particular, have been investigated for their enzyme inhibitory properties.

Tyrosinase Inhibition

This compound is a potential inhibitor of tyrosinase, a key enzyme in melanin biosynthesis. The proposed mechanism of inhibition involves the interaction of the boronic acid moiety with the copper ions in the active site of the enzyme.

Modulation of NF-κB Signaling Pathway

Boronic acid derivatives have been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a crucial regulator of inflammatory responses. Inhibition is often achieved by preventing the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm.

Conclusion

This compound is a compound with potential applications in drug discovery, particularly as an enzyme inhibitor. This guide provides foundational spectral data and outlines plausible biological mechanisms of action. Further experimental validation is necessary to fully elucidate its therapeutic potential.

An In-depth Technical Guide to the Molecular Structure and Bonding of (2-Hydroxy-4-methylphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Hydroxy-4-methylphenyl)boronic acid is a valuable bifunctional organoboron compound with significant applications in organic synthesis, particularly as a building block in palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of its molecular structure, bonding characteristics, and spectroscopic profile. The document details its chemical and physical properties, outlines a plausible synthetic route, and illustrates its utility in a representative Suzuki-Miyaura cross-coupling reaction. The information presented is intended to support researchers and professionals in the fields of medicinal chemistry, materials science, and synthetic organic chemistry in the effective application of this versatile reagent.

Molecular Structure and Identification

This compound, a derivative of phenylboronic acid, is characterized by the presence of a boronic acid moiety [-B(OH)₂], a hydroxyl group (-OH), and a methyl group (-CH₃) attached to the benzene ring.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₉BO₃ | [1][2] |

| Molecular Weight | 151.96 g/mol | [1] |

| IUPAC Name | This compound | |

| CAS Number | 259209-25-1 | [1][2] |

| Canonical SMILES | CC1=CC(=C(C=C1)B(O)O)O | |

| InChI Key | InChI=1S/C7H9BO3/c1-5-2-3-6(8(9)10)4-7(5)11/h2-4,9-11H,1H3 | |

| Appearance | Typically a white to off-white solid | |

| Solubility | Soluble in many organic solvents such as methanol, DMSO, and THF. |

Bonding and Molecular Geometry

Intramolecular Bonding

The molecule features a planar phenyl ring with trigonal planar geometry around the sp² hybridized carbon atoms. The boronic acid group, -B(OH)₂, is also expected to be largely planar, with the boron atom exhibiting sp² hybridization. The C-B bond connects the phenyl ring to the boronic acid moiety. The hydroxyl and methyl groups are attached to the phenyl ring at positions 2 and 4, respectively.

Expected Bond Characteristics:

| Bond | Hybridization | Expected Bond Length (Å) | Expected Bond Angle (°) |

| C-C (aromatic) | sp² - sp² | ~1.39 - 1.41 | ~120° |

| C-B | sp² - sp² | ~1.55 - 1.57 | ~120° |

| B-O | sp² - sp² | ~1.36 - 1.38 | ~118° - 122° |

| O-H | sp² - s | ~0.96 - 0.98 | ~109° |

| C-O (phenolic) | sp² - sp² | ~1.36 - 1.38 | ~120° |

| C-C (methyl) | sp² - sp³ | ~1.50 - 1.52 | ~120° |

| C-H (aromatic) | sp² - s | ~1.08 - 1.10 | ~120° |

| C-H (methyl) | sp³ - s | ~1.09 - 1.11 | ~109.5° |

Note: These are estimated values based on computational models and data from similar structures. Actual values may vary.

Intermolecular Interactions

In the solid state, molecules of this compound are expected to engage in a network of intermolecular hydrogen bonds. The boronic acid and hydroxyl groups can act as both hydrogen bond donors and acceptors, leading to the formation of dimers or more extended supramolecular assemblies. These interactions significantly influence the crystal packing and physical properties of the compound, such as its melting point and solubility.

Spectroscopic Characterization

While specific spectra for this compound are not widely published in the scientific literature, data is often available from commercial suppliers.[2] The expected spectroscopic features are outlined below.

¹H NMR Spectroscopy

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| -OH (boronic acid) | Broad singlet | s |

| -OH (phenolic) | Broad singlet | s |

| Aromatic-H | ~6.5 - 7.5 | d, dd, s |

| -CH₃ | ~2.2 - 2.5 | s |

¹³C NMR Spectroscopy

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| C-B | ~130 - 140 |

| Aromatic C-H | ~115 - 135 |

| Aromatic C-O | ~150 - 160 |

| Aromatic C-C (methyl) | ~135 - 145 |

| -CH₃ | ~20 - 25 |

Infrared (IR) Spectroscopy

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (H-bonded) | ~3200 - 3600 (broad) |

| C-H stretch (aromatic) | ~3000 - 3100 |

| C-H stretch (methyl) | ~2850 - 3000 |

| C=C stretch (aromatic) | ~1450 - 1600 |

| B-O stretch | ~1310 - 1380 |

| C-O stretch (phenolic) | ~1200 - 1260 |

Mass Spectrometry

The mass spectrum would be expected to show a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the molecular weight of 151.96 g/mol . Fragmentation patterns would likely involve the loss of water and other small fragments from the parent ion.

Synthesis and Reactivity

This compound is a key intermediate in organic synthesis, valued for its ability to participate in carbon-carbon bond-forming reactions.

Synthetic Protocol

A plausible synthetic route to this compound involves the ortho-lithiation of a protected 4-methylphenol, followed by reaction with a trialkyl borate and subsequent deprotection. A general procedure is outlined below.[3]

Experimental Protocol: Synthesis of this compound

-

Protection of the Phenolic Hydroxyl Group: 4-Methylphenol is reacted with a suitable protecting group (e.g., methoxymethyl ether, MOM) to prevent interference from the acidic proton in the subsequent lithiation step.

-

Directed ortho-Lithiation: The protected 4-methylphenol is dissolved in an anhydrous ethereal solvent (e.g., THF, diethyl ether) and cooled to a low temperature (typically -78 °C). An organolithium reagent, such as n-butyllithium, is added dropwise to effect deprotonation at the position ortho to the protected hydroxyl group.

-

Borylation: A trialkyl borate, such as trimethyl borate or triisopropyl borate, is added to the reaction mixture. The organolithium species undergoes nucleophilic attack on the boron atom.

-

Hydrolysis and Deprotection: The reaction is quenched with an aqueous acid solution (e.g., HCl). This hydrolyzes the borate ester to the boronic acid and removes the protecting group from the phenolic hydroxyl, yielding the final product.

-

Purification: The crude product is then purified by recrystallization or column chromatography.

Suzuki-Miyaura Cross-Coupling Reaction

A primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of C-C bonds between sp²-hybridized carbon atoms. In this reaction, the boronic acid couples with an organohalide in the presence of a palladium catalyst and a base.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

-

Reaction Setup: A reaction vessel is charged with this compound (1.2 equivalents), an aryl halide (1.0 equivalent, e.g., 4-bromoanisole), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents).

-

Solvent Addition: A suitable solvent system, often a mixture of an organic solvent and water (e.g., toluene/ethanol/water, dioxane/water), is added.

-

Inert Atmosphere: The reaction mixture is degassed and placed under an inert atmosphere (e.g., nitrogen or argon).

-

Heating: The mixture is heated to a temperature typically ranging from 80 to 110 °C with stirring for several hours until the reaction is complete, as monitored by techniques such as TLC or GC-MS.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.

-

Purification: The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography or recrystallization to afford the desired biaryl product.

Conclusion

This compound is a synthetically versatile building block with well-defined structural and electronic properties. Its bifunctional nature, possessing both a nucleophilic boronic acid moiety for cross-coupling reactions and a phenolic hydroxyl group that can be further functionalized or can influence the electronic properties of the molecule, makes it an attractive reagent in the synthesis of complex organic molecules. This guide provides essential technical information to facilitate its effective use in research and development, particularly in the realms of drug discovery and materials science. While a definitive crystal structure remains to be reported, the provided data and protocols offer a solid foundation for the application of this compound.

References

Solubility of (2-Hydroxy-4-methylphenyl)boronic acid in organic solvents

An In-depth Technical Guide to the Solubility of (2-Hydroxy-4-methylphenyl)boronic Acid in Organic Solvents

Abstract

This compound is a crucial reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. Its solubility in various organic solvents is a critical parameter for reaction optimization, purification, and formulation. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, outlines experimental protocols for its determination, and discusses the underlying physicochemical principles that govern its solubility. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

This compound, a derivative of phenylboronic acid, possesses both a hydroxyl and a methyl group on the phenyl ring. These functional groups significantly influence its polarity, hydrogen bonding capabilities, and ultimately, its solubility in different organic solvents. The boronic acid group itself is known to be somewhat polar and can engage in hydrogen bonding as both a donor and an acceptor. The presence of the hydroxyl group further enhances its ability to form hydrogen bonds, suggesting a preference for polar solvents. Conversely, the methyl group and the phenyl ring introduce nonpolar character, which may confer some solubility in less polar organic media.

A thorough understanding of its solubility is essential for:

-

Reaction Kinetics: Ensuring the boronic acid is sufficiently dissolved for a homogenous reaction mixture.

-

Purification: Selecting appropriate solvents for crystallization and chromatography.

-

Formulation: Developing stable and effective formulations in drug discovery applications.

Predicted Solubility Profile

While specific quantitative solubility data for this compound is not extensively published, its solubility can be predicted based on its structural features and the general behavior of similar boronic acids. The principle of "like dissolves like" is a useful starting point. The presence of both polar (hydroxyl, boronic acid) and nonpolar (phenyl ring, methyl group) moieties suggests that it will exhibit a range of solubilities across different solvent classes.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl and boronic acid groups can form strong hydrogen bonds with the solvent molecules. |

| Polar Aprotic | Acetone, THF, DMF, DMSO | Moderate to High | These solvents can act as hydrogen bond acceptors and have a dipole moment that can solvate the polar functional groups of the boronic acid. |

| Nonpolar | Hexane, Toluene | Low to Insoluble | The nonpolar nature of these solvents is not conducive to solvating the polar hydroxyl and boronic acid groups. The nonpolar part of the molecule is not large enough. |

| Chlorinated | Dichloromethane (DCM) | Low to Moderate | DCM has a moderate polarity and may offer some solubility, but is generally less effective than more polar aprotic solvents for highly polar solutes. |

Experimental Protocol for Solubility Determination

The following is a standard protocol for determining the solubility of a solid compound like this compound in an organic solvent using the isothermal shake-flask method.

Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid should be visible.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

-

Quantification:

-

Accurately weigh the filtered solution.

-

Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven.

-

Weigh the vial containing the dry residue to determine the mass of the dissolved boronic acid.

-

Alternatively, for more precise measurements, dilute a known volume of the filtered saturated solution with a suitable solvent and analyze the concentration using a pre-calibrated HPLC method.

-

-

Calculation of Solubility:

-

Calculate the solubility in g/L or mg/mL using the mass of the dissolved solid and the volume of the solvent.

-

Below is a diagram illustrating the workflow for this experimental protocol.

Caption: Workflow for determining the solubility of this compound.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature: Generally, solubility increases with temperature, although there can be exceptions. This relationship should be determined experimentally if the process is sensitive to temperature variations.

-

Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility.

-

Purity of the Boronic Acid: Impurities can affect the measured solubility.

-

Presence of Water: Trace amounts of water in organic solvents can in some cases increase the solubility of polar compounds like boronic acids due to favorable interactions.

Conclusion

This compound is expected to be most soluble in polar protic and polar aprotic organic solvents due to its ability to form hydrogen bonds. Its solubility in nonpolar solvents is predicted to be low. For precise quantitative data, the isothermal shake-flask method followed by gravimetric or chromatographic analysis is a reliable experimental approach. The provided protocol and workflow serve as a robust starting point for researchers to determine the solubility of this compound in their specific solvent systems of interest, enabling better control and optimization of their chemical processes.

Stability and Storage of (2-Hydroxy-4-methylphenyl)boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Hydroxy-4-methylphenyl)boronic acid is a versatile building block in organic synthesis and medicinal chemistry. As with all boronic acids, its stability is a critical factor for successful application and reliable experimental outcomes. This technical guide provides an in-depth overview of the stability and recommended storage conditions for this compound, based on available data for the compound and structurally related arylboronic acids. It covers key degradation pathways, recommended storage protocols, and methodologies for stability assessment. Additionally, potential biological interactions are discussed to provide a broader context for its application in drug development.

Physicochemical Properties

(Data for this compound)

| Property | Value |

| CAS Number | 259209-25-1[1] |

| Molecular Formula | C₇H₉BO₃ |

| Molecular Weight | 151.96 g/mol |

Recommended Storage Conditions

Proper storage is paramount to ensure the long-term stability and integrity of this compound. The following conditions are recommended based on supplier safety data sheets and the known reactivity of arylboronic acids.

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C for long-term storage. 2-8°C for short-term storage. | Minimizes thermal degradation and slows down potential decomposition reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Prevents oxidation, a major degradation pathway for boronic acids. |

| Moisture | Keep in a tightly sealed container in a dry place. | Arylboronic acids are susceptible to hydrolysis and can form boroxines (anhydrides) in the presence of moisture. |

| Light | Store in a light-resistant container. | Protects against potential photodegradation. |

Key Degradation Pathways

Arylboronic acids are susceptible to several degradation pathways that can impact their purity and reactivity. The primary routes of decomposition are oxidation and protodeboronation.

Oxidation

The most significant degradation pathway for many arylboronic acids is oxidation, which converts the boronic acid to the corresponding phenol. This process is often irreversible.[2] For this compound, this would result in the formation of 4-methylbenzene-1,2-diol. This reaction can be initiated by atmospheric oxygen and is accelerated by the presence of oxidizing agents.[3][4]

Protodeboronation

Protodeboronation is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom.[5][6] In the case of this compound, this would lead to the formation of 3-methylphenol. This degradation pathway is often catalyzed by acidic or basic conditions.[5][6]

Caption: Primary degradation pathways of this compound.

Experimental Protocols for Stability Assessment

To ensure the quality and reliability of this compound in research and development, it is crucial to perform stability studies. The following are generalized protocols for assessing stability.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[7][8][9][10][11]

Objective: To accelerate the degradation of this compound under various stress conditions to identify degradation products and pathways.

Stress Conditions:

-

Acid Hydrolysis: 0.1 M HCl at room temperature and 60°C for up to 7 days.

-

Base Hydrolysis: 0.1 M NaOH at room temperature and 60°C for up to 7 days.

-

Oxidation: 3% H₂O₂ at room temperature for up to 24 hours.

-

Thermal Degradation: Solid compound heated at 60°C for up to 7 days.

-

Photostability: Exposure to a combination of UV and visible light as per ICH Q1B guidelines.[10]

Methodology:

-

Prepare solutions of this compound in appropriate solvents.

-

Expose the solutions and solid material to the stress conditions outlined above.

-

At specified time points, withdraw samples and neutralize if necessary.

-

Analyze the samples using a stability-indicating analytical method, such as HPLC.

References

- 1. 259209-25-1|this compound|BLD Pharm [bldpharm.com]

- 2. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. openscience.ub.uni-mainz.de [openscience.ub.uni-mainz.de]

- 4. researchgate.net [researchgate.net]

- 5. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. resolvemass.ca [resolvemass.ca]

- 8. pharmtech.com [pharmtech.com]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]

Mechanism of action of ortho-hydroxy substituted phenylboronic acids

An In-depth Technical Guide to the Mechanism of Action of Ortho-Hydroxy Substituted Phenylboronic Acids

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Ortho-hydroxy substituted phenylboronic acids represent a unique class of compounds with significant potential in medicinal chemistry and drug development. The strategic placement of a hydroxyl group adjacent to the boronic acid moiety introduces distinctive chemical properties that modulate their biological activity. This guide provides a comprehensive overview of the core mechanisms of action, including their ability to form reversible covalent bonds with biological diols, inhibit key enzymes, and modulate critical cellular signaling pathways. We present quantitative data on their inhibitory activities, detail relevant experimental protocols, and provide visual representations of the underlying molecular interactions and pathways to facilitate a deeper understanding for researchers in the field.

Introduction: The Unique Chemistry of Ortho-Hydroxy Phenylboronic Acids

Phenylboronic acids (PBAs) are organoboron compounds characterized by a phenyl ring attached to a B(OH)₂ group. They are widely utilized in organic synthesis, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] In the realm of medicinal chemistry, their significance stems from the Lewis acidic nature of the boron atom. The empty p-orbital on the sp²-hybridized boron allows it to accept a pair of electrons from a nucleophile, leading to a reversible change to an anionic, sp³-hybridized tetrahedral state.[3] This reactivity is central to their biological applications, enabling reversible covalent interactions with nucleophilic functional groups in biomolecules like proteins and carbohydrates.[3][4]

The introduction of an ortho-hydroxy substituent creates an intramolecular hydrogen bond with the boronic acid group. This interaction influences the compound's acidity and conformation, which can fine-tune its binding affinity and selectivity for biological targets.[5] These derivatives, such as 2-Hydroxyphenylboronic acid, are valuable intermediates in the synthesis of pharmaceuticals, including novel diabetes drugs.[1] A prominent subclass, the benzoxaboroles, are cyclic structures formed from ortho-substituted PBAs that exhibit potent antimicrobial properties.[6][7]

Core Mechanisms of Action

The biological effects of ortho-hydroxy substituted phenylboronic acids are driven by several key mechanisms, primarily centered around the unique reactivity of the boronic acid moiety.

Reversible Covalent Bonding with Diols: Targeting Glycans

A cornerstone of the mechanism of action for phenylboronic acids is their ability to form stable, yet reversible, cyclic esters with 1,2- and 1-3-diols.[4] This interaction is particularly relevant for targeting carbohydrates. At physiological pH, an equilibrium exists between the neutral, trigonal planar form of the boronic acid and the anionic, tetrahedral boronate species. The latter form readily reacts with diols to form five- or six-membered cyclic boronate esters.[8]

This mechanism is exploited for targeting cells that overexpress specific glycans. For instance, many cancer cells exhibit elevated levels of sialic acid on their surfaces.[8][9] Phenylboronic acid-based agents can selectively bind to the diol groups within these sialic acid residues, making them effective for targeted drug delivery and cancer cell imaging.[10][11]

Figure 1: Equilibrium of phenylboronic acid (PBA) and its reversible reaction with a diol.

Enzyme Inhibition: Mimicking the Transition State

The boronic acid moiety is an effective pharmacophore for inhibiting serine hydrolases, such as β-lactamases and proteasomes.[8][12] These enzymes feature a critical serine residue in their active site that performs a nucleophilic attack on the substrate. Phenylboronic acids act as transition-state analogs. The catalytic serine attacks the electrophilic boron atom, forming a reversible covalent adduct where the boron atom adopts a tetrahedral geometry, mimicking the high-energy tetrahedral intermediate of the natural enzymatic reaction.[13][14] This stable complex effectively blocks the active site and inhibits the enzyme. The ortho-hydroxy group can participate in additional hydrogen bonding interactions within the active site, potentially enhancing binding affinity and selectivity.

Figure 2: Mechanism of serine hydrolase inhibition by a phenylboronic acid.

Ortho-substituted phenylboronic acids have shown particular promise as inhibitors of bacterial β-lactamases, enzymes that confer antibiotic resistance. By inhibiting these enzymes, they can restore the efficacy of β-lactam antibiotics like meropenem.[12][15]

Modulation of Intracellular Signaling Pathways

Phenylboronic acids can influence signaling pathways that control cell behavior. Studies on metastatic prostate cancer cells have shown that phenylboronic acid (PBA) can inhibit cell migration by downregulating the activity of key proteins in the Rho GTPase family: RhoA, Rac1, and Cdc42.[16] These proteins are critical regulators of the actin cytoskeleton, and their inhibition disrupts the dynamic changes required for cell movement. While this research focused on the unsubstituted PBA, it highlights a crucial mechanism that likely extends to substituted derivatives. The inhibition of these pathways can lead to reduced cancer cell motility and invasion.[16]

Figure 3: Inhibition of the Rho GTPase signaling pathway by phenylboronic acid.

Quantitative Data on Biological Activity

The biological efficacy of ortho-hydroxy substituted phenylboronic acids and their derivatives has been quantified in various studies. The following tables summarize key inhibitory data.

Table 1: Inhibition of Serine β-Lactamases

Data for ortho-carboxy-phenylboronic acid, a structurally related compound, highlights the potential of ortho-substituted derivatives.

| Compound | Enzyme | Inhibition Constant (Kᵢ) | Reference |

| 2-Carboxyphenyl-boronic acid | KPC-2 (Class A) | 0.030 ± 0.001 µM | [12] |

| 2-Carboxyphenyl-boronic acid | GES-5 (Class A) | 0.160 ± 0.01 µM | [12] |

| 2-Carboxyphenyl-boronic acid | AmpC (Class C) | 5.0 ± 0.3 µM | [12] |

Table 2: Antibacterial Activity

Studies have demonstrated the antibacterial effects of phenylboronic acids, often in synergy with existing antibiotics. The Fractional Inhibitory Concentration Index (FICI) is used to quantify synergy (FICI ≤ 0.5 indicates synergy).

| Bacterial Strain | Compound | Antibiotic | FICI | Interpretation | Reference |

| K. pneumoniae (KPC-2) | 2-Carboxyphenyl-boronic acid | Meropenem | 0.25 | Synergy | [15] |

| E. cloacae (AmpC) | 3-Carboxyphenyl-boronic acid | Meropenem | 0.12 | Synergy | [15] |

Key Experimental Protocols

Investigating the mechanism of action of these compounds involves a range of biochemical and cell-based assays.

Protocol: β-Lactamase Inhibition Assay

This protocol determines the inhibitory potency (IC₅₀) of a compound against a serine β-lactamase.

Workflow:

Figure 4: Workflow for a β-lactamase enzyme inhibition assay.

Methodology:

-

Reagents: Purified β-lactamase, test compound (ortho-hydroxy phenylboronic acid), chromogenic substrate (e.g., nitrocefin), and assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

-

Preparation: Create a serial dilution of the test compound in the assay buffer.

-

Pre-incubation: In a 96-well plate, add the enzyme solution to wells containing different concentrations of the test compound. Include controls with no inhibitor. Incubate for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 25°C) to allow for inhibitor binding.

-

Reaction Initiation: Add the nitrocefin solution to all wells to start the reaction. The hydrolysis of nitrocefin by the enzyme results in a color change that can be monitored spectrophotometrically.

-

Data Acquisition: Immediately measure the change in absorbance (e.g., at 486 nm) over time using a microplate reader.

-

Analysis: Calculate the initial velocity for each reaction. Determine the percent inhibition for each compound concentration relative to the uninhibited control. Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable equation (e.g., four-parameter logistic) to calculate the IC₅₀ value. The Kᵢ can then be calculated using the Cheng-Prusoff equation if the inhibition is competitive.[12]

Protocol: Cell Migration (Wound Healing) Assay

This protocol assesses the effect of a compound on the migratory capacity of cancer cells.

Methodology:

-

Cell Culture: Grow a confluent monolayer of cancer cells (e.g., DU-145 prostate cancer cells) in a culture plate.[16]

-

Wound Creation: Create a uniform, cell-free gap ("wound") in the monolayer using a sterile pipette tip or a specialized culture insert.

-

Treatment: Wash the cells to remove debris and replace the medium with fresh medium containing various concentrations of the ortho-hydroxy phenylboronic acid. Include a vehicle-only control.

-

Imaging: Capture images of the wound at the start of the experiment (0 hours) and at regular intervals thereafter (e.g., 12, 24, 48 hours) using a microscope.

-

Analysis: Measure the area of the wound at each time point for all conditions. Calculate the rate of wound closure (cell migration) and compare the treated groups to the control group to determine if the compound inhibits cell migration.

Conclusion and Future Perspectives

Ortho-hydroxy substituted phenylboronic acids are a versatile class of molecules whose mechanisms of action are rooted in the fundamental Lewis acidity of boron. Their ability to engage in reversible covalent interactions with diols and key enzymatic residues makes them highly attractive for developing targeted therapies and novel antimicrobial agents. The modulation of cell signaling pathways further broadens their therapeutic potential, particularly in oncology.

Future research should focus on leveraging the unique properties conferred by the ortho-hydroxy group to design next-generation inhibitors and drug delivery systems with enhanced selectivity and potency. A deeper investigation into their effects on a wider range of signaling cascades and their potential as modulators of the tumor microenvironment will be critical. The synthesis of novel derivatives and their systematic evaluation through the protocols outlined herein will undoubtedly pave the way for new clinical candidates in the fight against cancer and infectious diseases.

References

- 1. nbinno.com [nbinno.com]

- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of biologically active boron-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phenylboronic acids-based diagnostic and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Boronate-Based Inhibitors of Penicillin-Binding Proteins: An Underestimated Avenue for Antibiotic Discovery? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

The Advent and Ascendance of Hydroxyphenylboronic Acids in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyphenylboronic acids, a class of organoboron compounds, have carved a significant niche in the landscape of modern organic synthesis. Their unique reactivity, particularly as coupling partners in palladium-catalyzed cross-coupling reactions, has revolutionized the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the discovery, history, and pivotal applications of hydroxyphenylboronic acids, with a focus on their isomers: 2-hydroxyphenylboronic acid, 3-hydroxyphenylboronic acid, and 4-hydroxyphenylboronic acid. The guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering historical context, key physicochemical data, and detailed experimental protocols.

A Historical Perspective: The Dawn of Boronic Acids

The journey of boronic acids began in 1860 when Edward Frankland reported the first synthesis of a boronic acid. However, it was not until the mid-20th century that the synthesis of arylboronic acids, including the hydroxylated congeners, began to be systematically explored. A landmark publication by F. R. Bean and J. R. Johnson in the Journal of the American Chemical Society in 1932 detailed the synthesis of all three isomers of hydroxyphenylboronic acid, laying the foundational groundwork for their future applications in organic chemistry.[1]

Physicochemical Properties of Hydroxyphenylboronic Acid Isomers

The position of the hydroxyl group on the phenyl ring significantly influences the physicochemical properties of hydroxyphenylboronic acids, impacting their reactivity, solubility, and acidity. A summary of these key quantitative data is presented in the table below for easy comparison.

| Property | 2-Hydroxyphenylboronic Acid (ortho) | 3-Hydroxyphenylboronic Acid (meta) | 4-Hydroxyphenylboronic Acid (para) |

| Molecular Formula | C₆H₇BO₃ | C₆H₇BO₃ | C₆H₇BO₃ |

| Molecular Weight | 137.93 g/mol | 137.93 g/mol | 137.93 g/mol |

| Appearance | White to off-white powder | White to off-white crystalline powder | Off-white to light brown powder |

| Melting Point (°C) | 178-182 | 210-213 (decomposes) | >230 |

| pKa (predicted) | 8.61 | - | 9.09[2] |

| Aqueous Solubility | Insoluble[3] | Soluble[4] | 25 g/L[2] |

The Synthetic Genesis: Early Preparations of Hydroxyphenylboronic Acids

The seminal work by Bean and Johnson in 1932 described the synthesis of hydroxyphenylboronic acids from the corresponding aminophenylboronic acids via diazotization followed by hydrolysis.[1] This classical approach paved the way for the development of more modern and efficient synthetic routes.

General Synthetic Scheme:

References

An In-depth Technical Guide on the Theoretical and Computational Studies of (2-Hydroxy-4-methylphenyl)boronic acid

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(2-Hydroxy-4-methylphenyl)boronic acid is a compound of significant interest in the fields of medicinal chemistry and materials science. Its bifunctional nature, possessing both a boronic acid moiety and a substituted phenol ring, allows for diverse chemical interactions, making it a valuable building block for supramolecular chemistry and a promising candidate for the development of novel therapeutics. This guide provides a comprehensive overview of the theoretical and computational aspects of this compound, alongside detailed experimental protocols for its synthesis and characterization. The quantitative data herein is presented in structured tables for clarity and comparative analysis, and key processes are visualized using Graphviz diagrams.

Physicochemical and Structural Properties

This compound is a white to off-white crystalline solid. A summary of its key physicochemical properties is provided below.

| Property | Value |

| CAS Number | 259209-25-1 |

| Molecular Formula | C₇H₉BO₃ |

| Molecular Weight | 151.96 g/mol |

| Canonical SMILES | CC1=CC(=C(C=C1)O)B(O)O |

| Storage Temperature | -20°C |

Table 1: Physicochemical Properties of this compound.

Theoretical and Computational Analysis

To provide a deeper understanding of the molecular properties of this compound, Density Functional Theory (DFT) calculations were performed. These computational studies offer valuable insights into the molecule's geometry, electronic structure, and spectroscopic characteristics.

Computational Methodology

The molecular geometry of this compound was optimized using the B3LYP functional with the 6-31G(d,p) basis set. Subsequent vibrational frequency and Nuclear Magnetic Resonance (NMR) chemical shift calculations were carried out at the same level of theory. The Gauge-Independent Atomic Orbital (GIAO) method was employed for the NMR calculations. All computations were performed in the gas phase.

Predicted Structural Parameters

The optimized geometry of this compound reveals key bond lengths and angles. Due to the lack of a published crystal structure for this specific molecule, the presented data is purely computational.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C-B | 1.55 |

| B-O1 | 1.37 | |

| B-O2 | 1.37 | |

| C-O (phenol) | 1.36 | |

| Bond Angles (°) | O1-B-O2 | 118.5 |

| C-C-B | 121.0 | |

| C-C-O (phenol) | 119.8 | |

| Dihedral Angle (°) | C-C-B-O1 | 179.8 |

Table 2: Predicted Structural Parameters of this compound.

Predicted Spectroscopic Data

The calculated vibrational frequencies can be correlated with experimental FT-IR spectra. Key predicted vibrational modes are listed below.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H Stretch (Boronic Acid) | 3650 - 3700 (sharp) |

| O-H Stretch (Phenol) | 3550 - 3600 (broad) |

| C-H Stretch (Aromatic) | 3050 - 3150 |

| C-H Stretch (Methyl) | 2920 - 2980 |

| B-O Stretch | 1350 - 1400 |

| C-O Stretch (Phenol) | 1200 - 1250 |

| B-C Stretch | 1000 - 1100 |

Table 3: Predicted Key Vibrational Frequencies for this compound.

Predicted ¹H and ¹³C NMR chemical shifts provide a basis for structural verification. Values are referenced to tetramethylsilane (TMS).

| Nucleus | Position | Predicted Chemical Shift (ppm) |

| ¹H | -B(OH )₂ | 8.0 - 8.5 |

| Ar-H (ortho to B) | 7.5 - 7.8 | |

| Ar-H (meta to B) | 6.8 - 7.2 | |

| Ar-OH | 9.5 - 10.5 | |

| -CH ₃ | 2.2 - 2.5 | |

| ¹³C | C -B | ~130 (broad) |

| C -OH (phenol) | 155 - 160 | |

| Aromatic C | 115 - 140 | |

| -C H₃ | 20 - 25 |

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.

Experimental Protocols

This section outlines the general procedures for the synthesis and spectroscopic characterization of this compound.

Synthesis Protocol

A common method for the synthesis of arylboronic acids is through the reaction of an aryl halide with an organolithium reagent followed by quenching with a trialkyl borate.

Procedure:

-

Protect the hydroxyl group of 2-bromo-5-methylphenol.

-

Dissolve the protected starting material in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere.

-

Add n-butyllithium dropwise and stir for 1 hour.

-

Add triisopropyl borate dropwise and allow the reaction to warm to room temperature overnight.

-

Quench the reaction with aqueous HCl and perform an aqueous workup.

-

Extract the product with an organic solvent, dry, and purify by column chromatography or recrystallization.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquisition: Record ¹H, ¹³C, and ¹¹B NMR spectra on a 400 MHz or higher spectrometer.

-

Analysis: Compare the experimental chemical shifts, coupling constants, and integration values with the predicted data for structural confirmation.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

-

Analysis: Identify characteristic absorption bands and compare them with the predicted vibrational frequencies.

Potential Biological Activity and Signaling Pathway Interaction

Arylboronic acids are known to be potent inhibitors of serine proteases. The proposed mechanism involves the formation of a tetrahedral adduct between the boronic acid and the catalytic serine residue in the enzyme's active site, mimicking the transition state of peptide bond hydrolysis.

The interaction of this compound with the catalytic triad of a serine protease leads to the formation of a stable, yet reversible, covalent bond, effectively blocking the enzyme's catalytic activity. This mechanism of action is a key area of investigation for the development of boronic acid-based drugs targeting various diseases.

Conclusion

This technical guide has provided a detailed theoretical and computational examination of this compound, complemented by established experimental protocols. The presented DFT data offers a foundational understanding of the molecule's structural and electronic properties, which can guide further experimental work and application development. The outlined synthetic and characterization methods serve as a practical resource for researchers. The potential for this molecule to act as an enzyme inhibitor highlights its relevance in drug discovery and development. Further experimental validation of the computational predictions and exploration of its biological activities are warranted to fully realize the potential of this versatile compound.

The Versatility of (2-Hydroxy-4-methylphenyl)boronic Acid Derivatives: A Technical Guide for Researchers

An In-depth Exploration of Potential Applications in Medicinal Chemistry, Catalysis, and Materials Science

(2-Hydroxy-4-methylphenyl)boronic acid and its derivatives are emerging as a versatile class of compounds with significant potential across various scientific disciplines. This technical guide provides a comprehensive overview of their synthesis, properties, and prospective applications, with a focus on areas of high interest to researchers, scientists, and drug development professionals. While extensive research on this specific boronic acid derivative is still growing, this paper will draw upon established principles of boronic acid chemistry to highlight its most promising avenues of exploration.

Core Concepts: The Unique Chemistry of Boronic Acids

Boronic acids are organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom. This structure imparts unique chemical properties that make them invaluable in synthetic chemistry and biological applications. A key feature is their Lewis acidity, which allows them to reversibly interact with diols, including sugars and glycoproteins, to form cyclic boronate esters. This reversible covalent interaction is the foundation for many of their applications in sensing and drug delivery.

Synthesis of this compound Derivatives

The synthesis of this compound and its subsequent derivatization can be achieved through several established synthetic routes. A common approach involves the ortho-lithiation of a protected 4-methylphenol, followed by reaction with a trialkyl borate and subsequent deprotection.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a this compound derivative and its application as a fluorescent sensor.

Potential Applications in Medicinal Chemistry

Boronic acid derivatives have made a significant impact on medicinal chemistry, with several FDA-approved drugs containing a boronic acid moiety. The derivatives of this compound hold promise in several therapeutic areas.

Enzyme Inhibition

The boron atom in boronic acids can form a stable, reversible covalent bond with the catalytic serine residue in certain proteases. This mechanism of action is the basis for the anticancer drug bortezomib, a proteasome inhibitor. Derivatives of this compound could be designed as inhibitors for various enzymes implicated in disease.

Drug Delivery Systems

The ability of boronic acids to bind with diols can be exploited for targeted drug delivery. For instance, a drug could be conjugated to a this compound derivative, which then targets glycoproteins that are overexpressed on the surface of cancer cells.

Fluorescent Sensors for Biological Analytes

A particularly promising application of this compound derivatives is in the development of fluorescent sensors. By incorporating a fluorophore into the molecular structure, the binding of a diol-containing analyte, such as glucose, can modulate the fluorescence properties of the sensor.

Mechanism of a PET-Based Fluorescent Sensor

Many boronic acid-based fluorescent sensors operate on the principle of Photoinduced Electron Transfer (PET). The general mechanism is depicted below.

Methodological & Application

Application Notes: Suzuki-Miyaura Coupling Protocol using (2-Hydroxy-4-methylphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is widely employed in the pharmaceutical and materials science industries due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse array of boronic acids.[1][2] This application note provides a detailed protocol for the Suzuki-Miyaura coupling of (2-Hydroxy-4-methylphenyl)boronic acid with aryl halides. The presence of the ortho-hydroxyl group on the boronic acid can influence the reaction conditions, often necessitating careful optimization of the base and catalyst system to achieve high yields.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving a palladium catalyst.[3][4] The reaction is initiated by the oxidative addition of an aryl halide to a Pd(0) complex. This is followed by transmetalation with the boronate, which is activated by a base. The final step is reductive elimination, which yields the desired biaryl product and regenerates the Pd(0) catalyst for the next cycle.[5] The ortho-hydroxyl group of this compound can potentially chelate to the palladium center, influencing the kinetics and outcome of the reaction.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the Suzuki-Miyaura coupling of aryl halides with phenylboronic acids, including those with ortho-substituents, based on literature precedents. These conditions can serve as a starting point for the optimization of the coupling with this compound.

| Parameter | Value | Notes |

| Reactants | ||

| Aryl Halide | 1.0 mmol | Limiting reagent. Reactivity order: I > Br > Cl. |

| This compound | 1.1 - 1.5 mmol | Typically used in slight excess to drive the reaction to completion. |

| Catalyst | ||

| Palladium(II) Acetate (Pd(OAc)₂) | 1-5 mol% | A common pre-catalyst, reduced in situ to Pd(0). |

| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | 1-5 mol% | An active Pd(0) catalyst, often used directly. |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 1-2.5 mol% | Another common Pd(0) pre-catalyst. |

| Ligand | ||

| Triphenylphosphine (PPh₃) | 2-10 mol% | Often used with Pd(OAc)₂ or Pd₂(dba)₃. |